Cas no 168335-59-9 (rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

Rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol is a chiral compound with significant applications in pharmaceuticals and organic synthesis. It features a unique cyclohexyl ring and aminomethyl group, which contribute to its versatile reactivity. This compound offers high purity and stability, making it ideal for complex chemical transformations and the development of chiral drugs. Its precise chirality ensures predictable reaction outcomes, enhancing the efficiency of synthetic processes.
rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol structure
168335-59-9 structure
Product Name:rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol
CAS No:168335-59-9
MF:C8H17NO
MW:143.226682424545
CID:3809560
PubChem ID:84716280
Update Time:2025-06-18

rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanemethanol, 2-(aminomethyl)-, cis-
    • Cyclohexanemethanol, 2-(aminomethyl)-, cis- (9CI)
    • rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol
    • [2-(aminomethyl)cyclohexyl]methanol
    • 168335-59-9
    • EN300-94366
    • AKOS017568695
    • 1494276-34-4
    • [cis-2-(aminomethyl)cyclohexyl]methanol
    • SCHEMBL5722109
    • Inchi: 1S/C8H17NO/c9-5-7-3-1-2-4-8(7)6-10/h7-8,10H,1-6,9H2/t7-,8+/m1/s1
    • InChI Key: XFFZQFRWYUXKKK-SFYZADRCSA-N
    • SMILES: [C@@H]1(CO)CCCC[C@@H]1CN

Computed Properties

  • Exact Mass: 143.131014166Da
  • Monoisotopic Mass: 143.131014166Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 95.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 46.3Ų

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Additional information on rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol

Professional Introduction to Rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol (CAS No. 168335-59-9)

Rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol, a compound with the chemical identifier CAS No. 168335-59-9, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This chiral alcohol has garnered considerable attention due to its unique structural properties and potential applications in drug development. The compound's stereochemistry, characterized by the (1R,2S) configuration, plays a crucial role in its biological activity and interaction with target enzymes and receptors.

The synthesis of Rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol involves sophisticated organic reactions that highlight the importance of stereocontrol in medicinal chemistry. The presence of an aminomethyl group at the cyclohexane ring provides a versatile scaffold for further functionalization, making it a valuable intermediate in the creation of more complex pharmacophores. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and scalable production methods for this compound, reducing costs and improving yields.

One of the most compelling aspects of Rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol is its potential as a building block for the development of novel therapeutic agents. Its structural motif has been explored in various drug discovery programs aimed at targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. The compound's ability to mimic natural amino acids and interact with biological systems makes it particularly promising for designing molecules that can modulate enzyme activity or receptor binding.

Recent studies have demonstrated the utility of Rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol in the synthesis of chiral ligands for asymmetric catalysis. These ligands have been employed to enhance the enantioselectivity of various transformations, leading to more efficient pathways for producing enantiomerically pure compounds. This application underscores the importance of stereochemistry in modern drug design and highlights the versatility of this compound.

In addition to its role in catalysis, Rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol has been investigated for its potential pharmacological effects. Preclinical studies suggest that derivatives of this compound may exhibit properties such as analgesic, anti-inflammatory, and neuroprotective activities. The precise stereochemistry of the molecule is believed to influence its interaction with biological targets, making it a critical factor in determining its overall efficacy and safety profile.

The development of novel synthetic methodologies for Rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol continues to be an active area of research. Innovations in flow chemistry and biocatalysis have opened new avenues for producing this compound with higher purity and efficiency. These advancements not only facilitate its use in drug discovery but also contribute to broader efforts in sustainable chemical manufacturing.

The future prospects for Rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol are bright, with ongoing investigations into its applications in various therapeutic areas. As our understanding of molecular interactions deepens, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals. Its unique structural features and functional versatility make it a cornerstone molecule in modern medicinal chemistry.

In conclusion, Rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol (CAS No. 168335-59-9) represents a significant advancement in pharmaceutical chemistry. Its synthesis, applications, and potential future uses underscore its importance as a key intermediate in drug development. As research continues to uncover new possibilities for this compound, it is poised to make substantial contributions to the field of medicine and beyond.

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